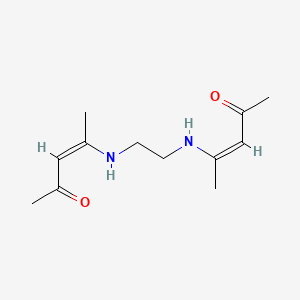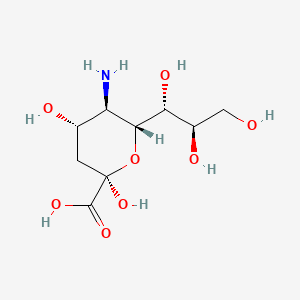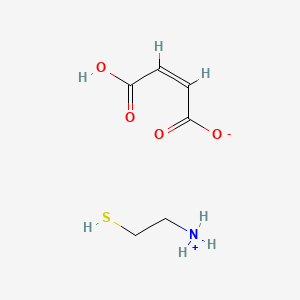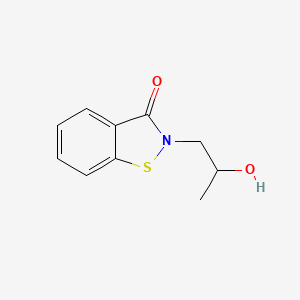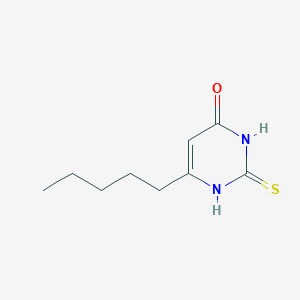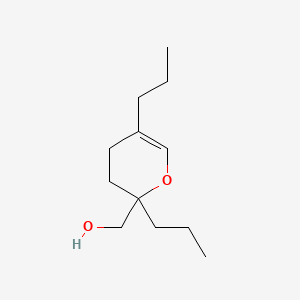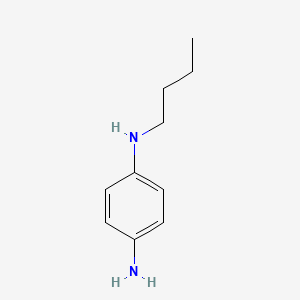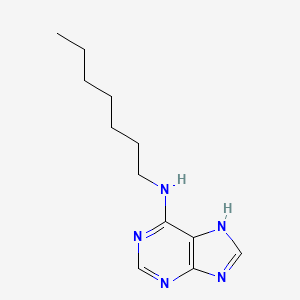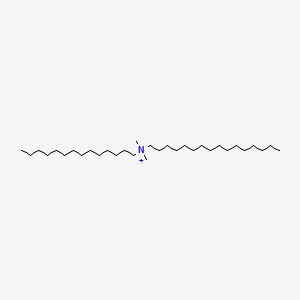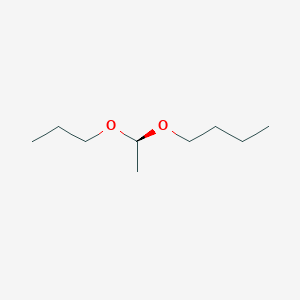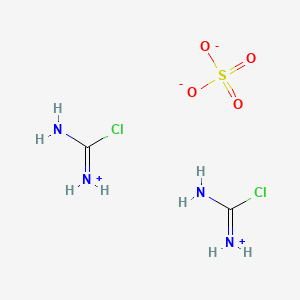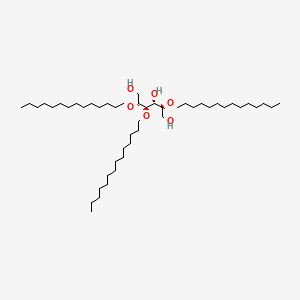
2,4,5-Tri-O-tetradecyl-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tri-O-tetradecyl-D-glucitol: is a chemical compound with the molecular formula C48H98O6 It is a derivative of D-glucitol, where three hydroxyl groups at positions 2, 4, and 5 are substituted with tetradecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tri-O-tetradecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of tetradecyl groups. The reaction conditions often require the use of protecting groups, such as acetals or silyl ethers, to ensure selective substitution at the desired positions. Common reagents used in the synthesis include tetradecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Tri-O-tetradecyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tetradecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4,5-Tri-O-tetradecyl-D-glucitol is used as a building block in organic synthesis and as a surfactant in various chemical reactions .
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid bilayers .
Medicine: The compound’s unique structure makes it a candidate for drug delivery systems and as a potential therapeutic agent .
Industry: In industrial applications, this compound is used in the formulation of cosmetics, detergents, and other personal care products due to its surfactant properties .
Wirkmechanismus
The mechanism of action of 2,4,5-Tri-O-tetradecyl-D-glucitol involves its interaction with lipid bilayers and cell membranes. The tetradecyl groups allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in studying membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetra-O-tetradecyl-D-glucitol
- 2,4,6-Tri-O-tetradecyl-D-glucitol
- 2,4,5-Tri-O-dodecyl-D-glucitol
Comparison: Compared to similar compounds, 2,4,5-Tri-O-tetradecyl-D-glucitol is unique due to its specific substitution pattern, which influences its chemical properties and applications. For example, the presence of tetradecyl groups at positions 2, 4, and 5 provides a distinct hydrophobic character, making it more effective as a surfactant compared to compounds with shorter alkyl chains .
Eigenschaften
CAS-Nummer |
93919-37-0 |
|---|---|
Molekularformel |
C48H98O6 |
Molekulargewicht |
771.3 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2,4,5-tri(tetradecoxy)hexane-1,3,6-triol |
InChI |
InChI=1S/C48H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-52-45(43-49)47(51)48(54-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46(44-50)53-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45-51H,4-44H2,1-3H3/t45-,46+,47+,48+/m0/s1 |
InChI-Schlüssel |
FMWGXHAYSHONFH-AVNIMNHSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


